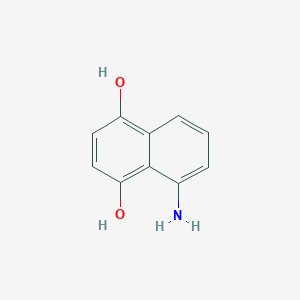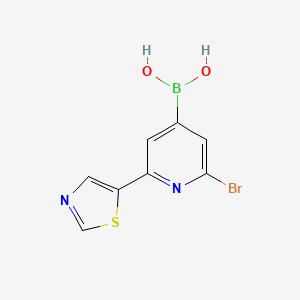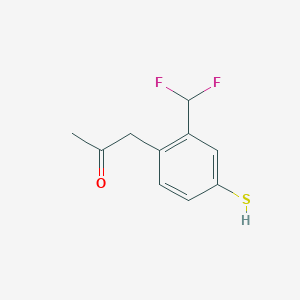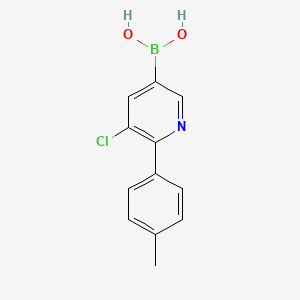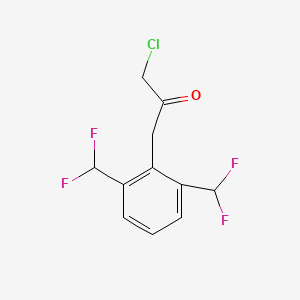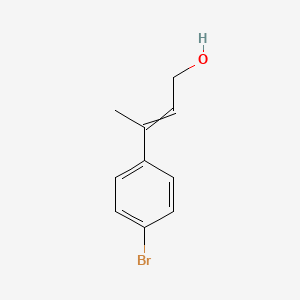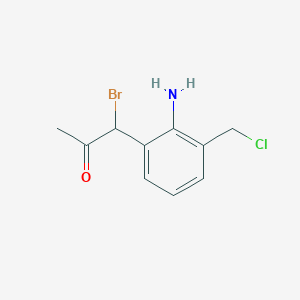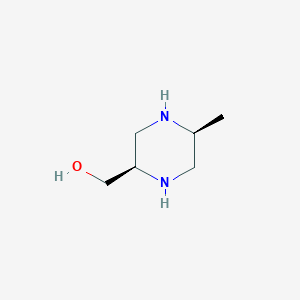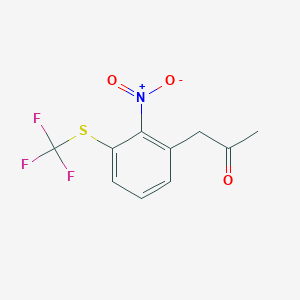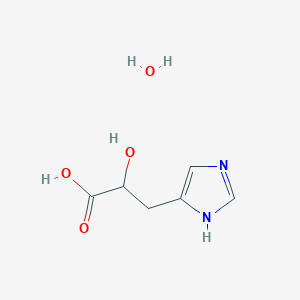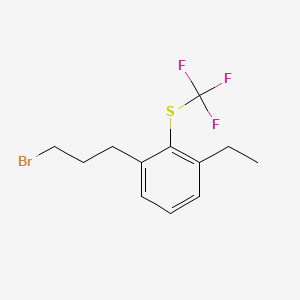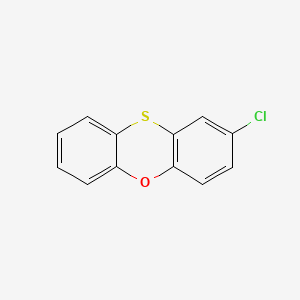
2-Chlorophenoxathiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenoxathiin can be achieved through a two-step process involving iron and copper-mediated reactions . The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide , catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the synthesis under controlled conditions. The process typically involves heating and refluxing the reaction mixture, followed by purification steps such as crystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenoxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxathiin derivatives depending on the substituent introduced.
Scientific Research Applications
2-Chlorophenoxathiin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chlorophenoxathiin involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxathiin: The parent compound without the chlorine substituent.
2-Chlorophenothiazine: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the central ring.
Uniqueness
2-Chlorophenoxathiin is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of specialized materials and potential therapeutic agents.
Properties
CAS No. |
10230-34-9 |
|---|---|
Molecular Formula |
C12H7ClOS |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
2-chlorophenoxathiine |
InChI |
InChI=1S/C12H7ClOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H |
InChI Key |
QQGJRVZIBGEUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
